molecular formula C8H9NO2 B167072 1,2-DIMETHYL-3-NITROBENZENE CAS No. 83-41-0

1,2-DIMETHYL-3-NITROBENZENE

Cat. No.: B167072
CAS No.: 83-41-0
M. Wt: 151.16 g/mol
InChI Key: FVHAWXWFPBPFOS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Nitro-o-xylene, also known as 1,2-Dimethyl-3-nitrobenzene, is a benzene-derived compound . It is primarily used as an intermediate in the synthesis of various pharmaceuticals, agricultural chemicals, dyes, and other areas . For instance, it is the raw material of mefenamic acid, an effective nonsteroidal anti-inflammatory drug . It is also extensively used to produce medicines such as riboflavin, the herbicide pendimethalin, and the cardiovascular drug tolvaptan .

Mode of Action

The primary mode of action of 3-Nitro-o-xylene involves the nitration of o-xylene . This process is typically carried out using mixed acid, which is the most commonly used method in the industry due to its economy and maturity . The nitration process involves the addition of a nitro group (NO2) to the o-xylene molecule, resulting in the formation of 3-Nitro-o-xylene .

Biochemical Pathways

The biochemical pathways affected by 3-Nitro-o-xylene are primarily related to its role as an intermediate in the synthesis of various compounds. For example, it is used in the synthesis of mefenamic acid, a nonsteroidal anti-inflammatory drug . It is also used in the production of riboflavin, a vitamin essential for energy metabolism .

Result of Action

The result of the action of 3-Nitro-o-xylene is the production of various compounds used in pharmaceuticals, agricultural chemicals, dyes, and other areas . For instance, it is used in the synthesis of mefenamic acid, an effective nonsteroidal anti-inflammatory drug .

Action Environment

The action of 3-Nitro-o-xylene is influenced by various environmental factors. For instance, the nitration process of o-xylene is affected by parameters such as temperature, ratio of H2SO4 to HNO3, H2SO4 concentration, flow rate, and residence time . Proper control of these parameters is crucial for optimizing the yield of the reaction .

Properties

IUPAC Name

1,2-dimethyl-3-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3
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InChI Key

FVHAWXWFPBPFOS-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C
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Molecular Formula

C8H9NO2
Record name 1,2-DIMETHYL-3-NITROBENZENE
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DSSTOX Substance ID

DTXSID7025132
Record name 1,2-Dimethyl-3-nitrobenzene
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Molecular Weight

151.16 g/mol
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Physical Description

1,2-dimethyl-3-nitrobenzene is a yellow liquid. (NTP, 1992), Liquid
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Boiling Point

473 °F at 760 mmHg (NTP, 1992), 240 °C
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Flash Point

225 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in most organic solvents, Soluble in ethanol and carbon tetrachloride
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Density

1.1402 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1402 g/cu cm at 20 °C
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Vapor Density

5.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.0172 mm Hg at 25 °C /extrapolated/
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Color/Form

Pale yellow oil

CAS No.

83-41-0, 25168-04-1
Record name 1,2-DIMETHYL-3-NITROBENZENE
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Melting Point

45 to 48 °F (NTP, 1992), 15 °C
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Synthesis routes and methods I

Procedure details

A 250 mL three-necked round bottom flask fitted with reverse dean-stark apparatus was charged with 21.205 g o-xylene (0.2 mol), 120 mL 1,2 dichloro ethane, and 4.242 g catalyst as prepared in example 5. The flask was flushed with nitrogen. The solution was refluxed at 110° C. for 1 h. Then 16.4 mL of 70% HNO3 (0.266 mol) was added to the reaction flask dropwise. The water formed during the reaction was removed azeotropically using the reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction 74.5% conversion of o-xylene was obtained with 44.8% and 53.7% 3-nitro o-xylene (3NOx) and 4-nitro o-xylene (4NOx), respectively. Other unidentified products were 1.5%.
Quantity
21.205 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
4.242 g
Type
catalyst
Reaction Step One
Name
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
53.7%

Synthesis routes and methods II

Procedure details

6 parts of diatomaceous earth the same as in Example 1 was thoroughly mixed with 5 parts of toluene-2,4-disulfonic acid and 10 parts of water. The mixture was dried at 100° to 105°C and further at 110°C under a pressure of 30 mm Hg for 5 hours, whereby dried solid catalyst was obtained. To the solid catalyst was added 40 parts of o-xylene and the mixture was cooled to -10°C. One part of fuming nitric acid having a specific gravity of 1.52 was added dropwise to the cooled mixture with stirring over a period of in 30 minutes. After the addition the mixture was stirred at -10°C for 3 hours and further at 20° to 25°C for 2 hours, whereby mononitroxylene was obtained with p/o ratio of 3.02. Yield was 91%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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